molecular formula C8H15N3O B13918225 1,3,8-Triazaspiro[5.5]undecan-2-one

1,3,8-Triazaspiro[5.5]undecan-2-one

Cat. No.: B13918225
M. Wt: 169.22 g/mol
InChI Key: FYNYROQRWFQUMN-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[55]undecan-2-one is a heterocyclic compound that features a spirocyclic structure with three nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[5.5]undecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or water

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Alcohols, amines, or other reduced derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

1,3,8-Triazaspiro[5.5]undecan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different substitution patterns.

    1,3,8-Triazaspiro[4.5]decan-2-one: A related compound with a smaller ring size.

Uniqueness

1,3,8-Triazaspiro[55]undecan-2-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1,3,8-triazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C8H15N3O/c12-7-10-5-3-8(11-7)2-1-4-9-6-8/h9H,1-6H2,(H2,10,11,12)

InChI Key

FYNYROQRWFQUMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC(=O)N2)CNC1

Origin of Product

United States

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